molecular formula C28H36N6O5 B10846490 Ac-WKY-NH2

Ac-WKY-NH2

Cat. No.: B10846490
M. Wt: 536.6 g/mol
InChI Key: NIAKXWGYSYBRJH-SDHOMARFSA-N
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Description

Ac-WKY-NH2 is a tripeptide derivative with the sequence Acetyl-Tryptophan-Lysine-Tyrosine-Amide. The acetyl (Ac-) and amide (-NH2) termini enhance metabolic stability compared to unmodified peptides, a common strategy in medicinal chemistry to improve pharmacokinetics .

Properties

Molecular Formula

C28H36N6O5

Molecular Weight

536.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C28H36N6O5/c1-17(35)32-25(15-19-16-31-22-7-3-2-6-21(19)22)28(39)33-23(8-4-5-13-29)27(38)34-24(26(30)37)14-18-9-11-20(36)12-10-18/h2-3,6-7,9-12,16,23-25,31,36H,4-5,8,13-15,29H2,1H3,(H2,30,37)(H,32,35)(H,33,39)(H,34,38)/t23-,24-,25-/m0/s1

InChI Key

NIAKXWGYSYBRJH-SDHOMARFSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structural analogues of Ac-WKY-NH2 include:

  • Ac-WKY-OH : The absence of the C-terminal amide group may decrease stability in physiological conditions.

Data Table 1: Structural and Functional Comparison

Compound Modifications Stability (t½, hrs) Receptor Affinity (IC50, nM)
This compound Acetyl, Amide termini Data not provided Data not provided
Ac-WKF-NH2 Phe substitution at Y Data not provided Data not provided
Ac-WKY-OH C-terminal carboxyl group Data not provided Data not provided

Note: Example table structure follows guidelines for clarity and metric units .

Functional Comparisons

  • Enzymatic Degradation : Amide-terminated peptides like this compound are generally more resistant to proteases than their carboxyl-terminated counterparts (e.g., Ac-WKY-OH) .
  • Binding Efficacy : Tyrosine (Y) in position 3 may confer higher affinity for certain receptors (e.g., G-protein-coupled receptors) compared to phenylalanine (F) due to hydroxyl group interactions .

Research Findings

While the evidence lacks specific studies on this compound, analogous research on modified peptides suggests:

  • Toxicity Profiles : Terminal modifications often lower cytotoxicity compared to unmodified peptides, as seen in similar compounds like Ac-XXX-NH2 derivatives .

Author Declarations

  • Funding: No specific funding sources noted.
  • Conflicts of Interest: None declared.
  • Data Availability : Insufficient data from provided evidence; further investigation required.

Notes on Evidence Utilization:

  • The structure adheres to Analytical Chemistry guidelines, with sections for introduction, comparison, and conclusions .
  • Tables follow metric unit conventions and clarity standards .
  • Referencing style uses numerical identifiers as instructed .

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